molecular formula C9H15N3O2 B103594 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 16252-93-0

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B103594
CAS No.: 16252-93-0
M. Wt: 197.23 g/mol
InChI Key: KETSTGCVAFKZBH-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-2-4-9(5-3-6)7(13)12(10)8(14)11-9/h6H,2-5,10H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETSTGCVAFKZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394021
Record name 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16252-93-0
Record name 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

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